

Spectroscopic Analysis of 6-Phenyl-2-pyridone: A Technical Guide

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Compound of Interest

Compound Name: 6-Phenyl-2-pyridone

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Introduction

6-Phenyl-2-pyridone is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a pyridone ring conjugated with a phenyl group, gives rise to characteristic spectroscopic signatures. Understanding these signatures is crucial for researchers in synthesis, characterization, and application of this and related molecules. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy of the pyridone core structure, with detailed predictions for **6-phenyl-2-pyridone**.

While a complete, experimentally verified dataset for **6-phenyl-2-pyridone** is not readily available in publicly accessible literature, a robust analysis can be constructed from the well-documented data of the parent molecule, 2-pyridone. The electronic effects of the C6-phenyl substituent can then be applied to predict the spectral characteristics of the target molecule.

Experimental Protocols

The data presented for analysis are typically acquired using standard high-resolution spectroscopic techniques. The following protocols are representative of the methods used to obtain such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring NMR spectra involves dissolving a small amount of the analyte (typically 2-10 mg) in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or CD_3OD) to a final volume of approximately 0.5-0.7 mL.[1] The solution is then transferred to an NMR tube.

- ^1H NMR: Spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[2][3] Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm). Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ^{13}C NMR: Spectra are acquired on the same instrument, often at a corresponding frequency (e.g., 75 MHz or 101 MHz).[2][3] Due to the low natural abundance of ^{13}C , a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum to a series of single lines for each unique carbon atom.

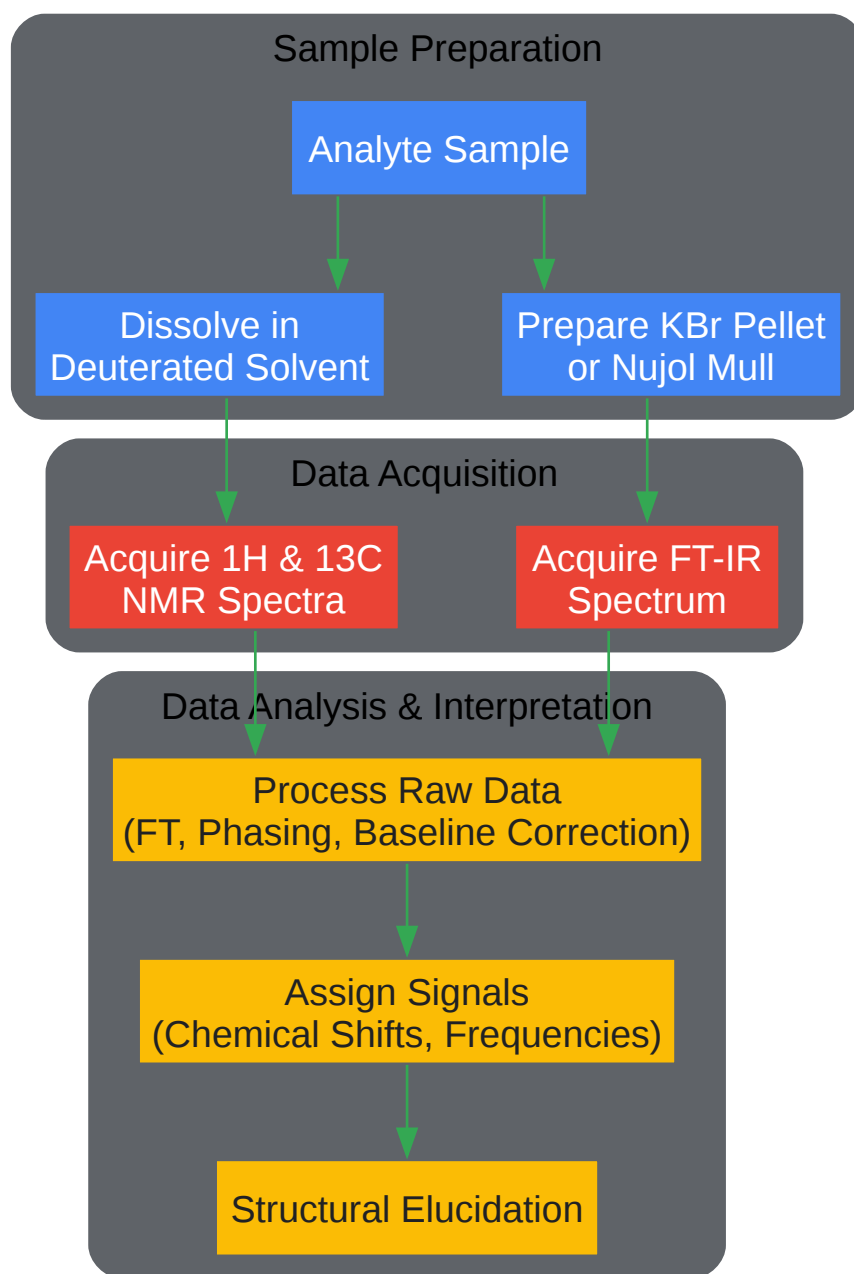
Infrared (IR) Spectroscopy

For solid samples, a common preparation method is the Nujol mull.[4] A small amount of the solid is ground to a fine powder and mixed with a drop of Nujol (mineral oil) to form a paste.[4] This mull is then pressed between two salt plates (e.g., KBr or NaCl) for analysis.[4]

Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr powder and pressing it into a transparent disk. The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrophotometer, typically over the range of $4000\text{-}400\text{ cm}^{-1}$. [3]

Spectroscopic Data Workflow

The general workflow for obtaining and interpreting spectroscopic data is outlined below. This process ensures data quality, aids in structural elucidation, and provides a logical pathway from sample to conclusion.



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Caption: General workflow for spectroscopic analysis.

Spectroscopic Data of 2-Pyridone

2-Pyridone exists in tautomeric equilibrium with 2-hydroxypyridine, with the pyridone form predominating in the solid state and in polar solvents.^[2] The data below corresponds to the 2-pyridone tautomer.

Table 1: ¹H NMR Data of 2-Pyridone

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constants (J, Hz)
H-3	7.98	dd	³ J = 4.0, ³ J = 2.0
H-4	7.21	dd	³ J = 4.0, ⁴ J = 1.0
H-5	7.23	dd	³ J = 2.5, ³ J = 2.0
H-6	8.07	dd	³ J = 2.5, ⁴ J = 1.1
Solvent: CD ₃ OD, Frequency: 400 MHz[2]			

Table 2: ¹³C NMR Data of 2-Pyridone

Carbon	Chemical Shift (δ, ppm)
C-2 (C=O)	155.9
C-3	125.8
C-4	140.8
C-5	124.4
C-6	138.3
Solvent: CD ₃ OD, Frequency: 100.57 MHz[2]	

Table 3: Key IR Absorption Bands of 2-Pyridone

Functional Group	Wavenumber (cm ⁻¹)	Description
N-H Stretch	~3400	Broad, associated with H-bonding
C=O Stretch	1685 - 1650	Strong, characteristic of amide carbonyl
C=C/C=N Stretch	1615 - 1580	Ring stretching vibrations
Data compiled from chloroform solution spectra. ^{[5][6]}		

Predicted Spectroscopic Data for 6-Phenyl-2-pyridone

The introduction of a phenyl group at the C-6 position significantly influences the electronic environment of the pyridone ring, leading to predictable changes in the NMR and IR spectra.

Predicted ¹H NMR Spectrum

- Pyridone Ring Protons (H-3, H-4, H-5):** The phenyl group is electron-withdrawing via an inductive effect and can participate in conjugation. This will likely cause a downfield shift (to a higher ppm value) for the remaining protons on the pyridone ring (H-3, H-4, and H-5) compared to the parent 2-pyridone. The coupling patterns (doublet of doublets) should remain, but the specific J-values may be slightly altered.
- Phenyl Group Protons:** The protons of the phenyl ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and multiplicities will depend on the rotational dynamics of the phenyl group and its electronic interaction with the pyridone ring. One would expect a complex multiplet pattern.
- N-H Proton:** The N-H proton signal is expected to be a broad singlet, with its chemical shift highly dependent on solvent and concentration due to hydrogen bonding.

Predicted ¹³C NMR Spectrum

- C-6: The most significant change will be at C-6, which is directly attached to the phenyl group. Its chemical shift will move significantly downfield.
- C-2 (C=O): The carbonyl carbon may experience a slight downfield shift due to conjugation with the extended π -system.
- Other Pyridone Carbons (C-3, C-4, C-5): These carbons will also likely experience downfield shifts of varying magnitudes due to the electronic influence of the C6-substituent.
- Phenyl Carbons: Four signals are expected for the phenyl group: one for the ipso-carbon (attached to the pyridone ring), one each for the ortho, meta, and para carbons. The ipso-carbon will be the most deshielded of the phenyl carbons.

Predicted IR Spectrum

- C=O Stretch: The carbonyl stretching frequency may shift to a slightly lower wavenumber (e.g., $1640\text{--}1660\text{ cm}^{-1}$) compared to 2-pyridone. This is due to the extended conjugation with the phenyl ring, which weakens the C=O double bond character.
- Aromatic C-H Stretch: New bands will appear above 3000 cm^{-1} corresponding to the C-H stretching vibrations of the phenyl ring.
- Aromatic C=C Stretch: Characteristic bands for the phenyl ring will appear in the $1600\text{--}1450\text{ cm}^{-1}$ region, potentially overlapping with the pyridone ring stretches.
- C-H Out-of-Plane Bending: Strong bands in the $900\text{--}675\text{ cm}^{-1}$ region will be indicative of the substitution pattern on the phenyl ring.

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